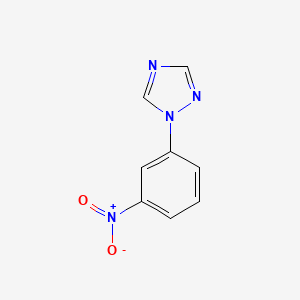
Ethyl 2-Anilinocyclopentanecarboxylate
概要
説明
科学的研究の応用
Synthesis and Characterization
Utility in Synthesis of Fused Heterocycles : Ethyl 2-oxocyclododecanecarboxylate is used as a key intermediate for synthesizing macrocyclic systems that incorporate fused or exocyclic nitrogen heterocycles. This involves ring enlargement and allows the creation of different ring sizes for various applications (Zoorob et al., 2012).
Spectroscopic Studies : Spectroscopic methods like FT-IR and UV-Vis, along with theoretical methods (HF and DFT), are employed to understand the structure and behavior of compounds like Ethyl 2-Anilinocyclopentanecarboxylate. This level of analysis provides a deeper understanding of the molecular geometry and electronic spectra, useful in various fields of chemistry and material science (Ceylan et al., 2016).
Biochemical Applications
Enzyme Inhibition for Disease Treatment : Bromophenol derivatives with cyclopropyl moiety, synthesized from compounds like Ethyl 2-Anilinocyclopentanecarboxylate, have been identified as effective inhibitors for enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These enzymes are targets in treating diseases like Alzheimer's and Parkinson's, indicating the potential therapeutic applications of these derivatives (Boztaş et al., 2019).
Asymmetric Synthesis in Drug Development : Ethyl 2-oxocyclododecanecarboxylate has been used in the asymmetric synthesis of fluorinated dipeptide analogues. These pseudodipeptides are important for conformational studies, structural analyses, and biological activity studies, and may serve as enzyme inhibitors, highlighting their significance in drug development and biomedical research (Dutheuil et al., 2013).
Material Science and Catalysis
- Catalysis and Polymerization : Ethyl 2-Anilinocyclopentanecarboxylate derivatives are used in catalyzed reactions for creating polymers and other complex molecular structures. These reactions, often involving catalysts like horseradish peroxidase, are crucial in the field of material science for the development of new materials with specific properties (Pang et al., 2003).
特性
IUPAC Name |
ethyl 2-anilinocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNXJMZTWTKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Anilinocyclopentanecarboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

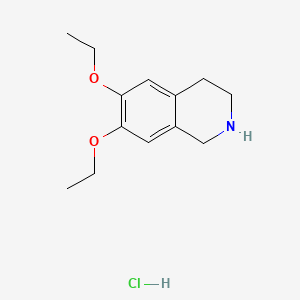
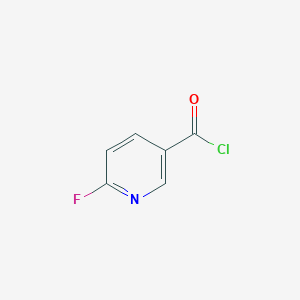
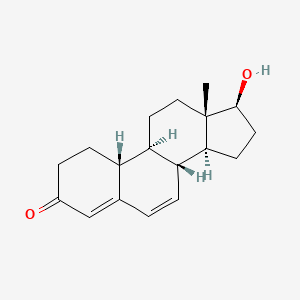
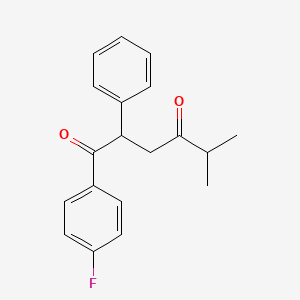
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
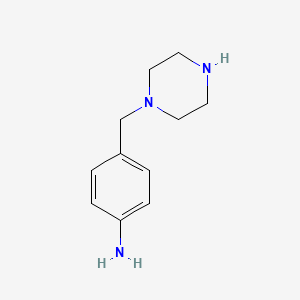
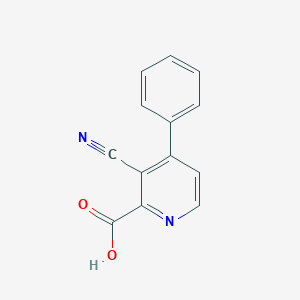
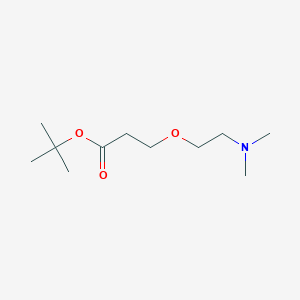
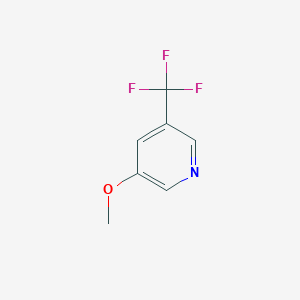
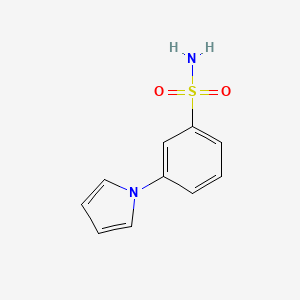
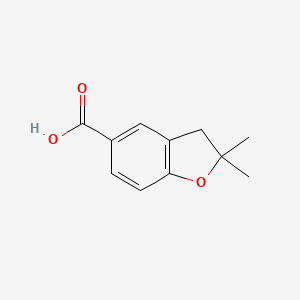
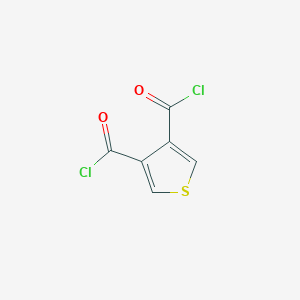
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
